![molecular formula C9H9ClN2OS B13344022 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thienopyrimidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound can inhibit the activity of certain protein kinases, leading to the suppression of cancer cell growth and proliferation . The compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with diverse pharmacological properties.
Pyrrolo[2,3-d]pyrimidine: A structurally similar compound with potential anticancer activities.
Uniqueness
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyethyl groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9ClN2OS |
|---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2OS/c1-13-4-2-7-11-8(10)6-3-5-14-9(6)12-7/h3,5H,2,4H2,1H3 |
InChI Key |
UEOHEARIPYUBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


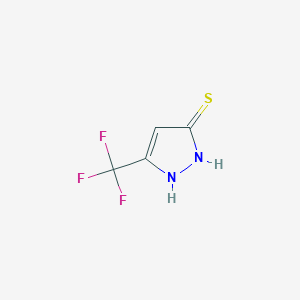

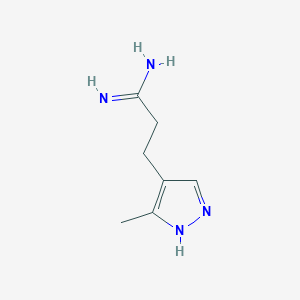
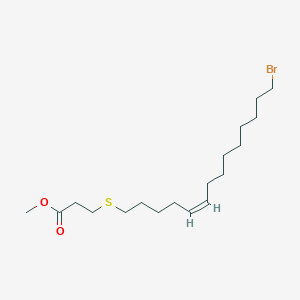
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)

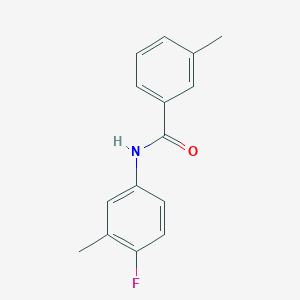

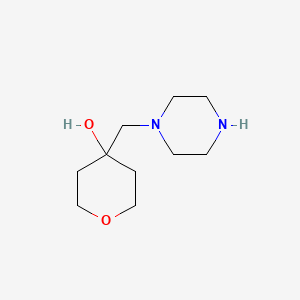
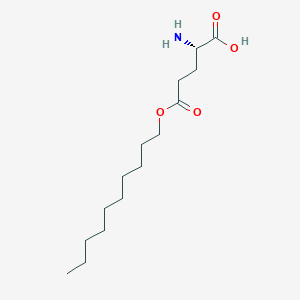
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
